molecular formula C16H18N2O3 B1355916 N-(5-Amino-2-methoxyphenyl)-2-(3-methylphenoxy)-acetamide CAS No. 953728-83-1

N-(5-Amino-2-methoxyphenyl)-2-(3-methylphenoxy)-acetamide

Cat. No. B1355916
CAS RN: 953728-83-1
M. Wt: 286.33 g/mol
InChI Key: RTCAGNZCHAJIMT-UHFFFAOYSA-N
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Description

N-(5-Amino-2-methoxyphenyl)-2-(3-methylphenoxy)-acetamide is a compound used for proteomics research . It has a molecular formula of C16H18N2O3 and a molecular weight of 286.33 .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C16H18N2O3 . The exact structural layout is not provided in the search results.


Chemical Reactions Analysis

The specific chemical reactions involving this compound are not detailed in the search results. It is primarily used in proteomics research .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 286.33 . Other specific properties such as density, boiling point, melting point, and flash point are not available in the search results .

Scientific Research Applications

Catalytic Applications

  • Green Synthesis of Azo Disperse Dyes : N-(3-Amino-4-methoxyphenyl)acetamide, a related compound to the target chemical, is crucial in producing azo disperse dyes. A novel Pd/C catalyst shows high activity and selectivity for the hydrogenation of a related compound, demonstrating potential applications in dye production (Zhang Qun-feng, 2008).

Pharmacological Research

  • Antimalarial Drug Synthesis : Research on the synthesis of tebuquine, a compound closely related to the target chemical, shows significant antimalarial activity against resistant strains of parasites, encouraging clinical trials (Werbel et al., 1986).
  • Synthesis of Anticonvulsants : Primary amino acid derivatives, which include structures similar to the target chemical, have shown pronounced activities in anticonvulsant models, indicating their potential as novel anticonvulsant drugs (King et al., 2011).
  • β3-Adrenergic Receptor Agonists : N-Phenyl-(2-aminothiazol-4-yl)acetamides with phenoxypropanolamine moiety, structurally related to the target chemical, have shown potential as drugs for treating obesity and type 2 diabetes (Maruyama et al., 2012).

Chemical Synthesis and Properties

  • Synthesis of Polymeric Derivatives : Research on the synthesis and stereochemistry of polymeric derivatives of 4-methoxyphenylacetic acid, related to the target chemical, explores the potential of creating macromolecules with pharmacological residues (Román & Gallardo, 1992).
  • Crystal Structure and Optical Properties : The study of orcinolic derivatives, closely related to the target compound, provides insights into the structural and optical properties of these chemicals, which may be significant in various applications (Wannalerse et al., 2022).

Mechanism of Action

The mechanism of action for N-(5-Amino-2-methoxyphenyl)-2-(3-methylphenoxy)-acetamide is not specified in the search results. As a compound used in proteomics research, it may interact with proteins in specific ways, but further details are not provided .

properties

IUPAC Name

N-(5-amino-2-methoxyphenyl)-2-(3-methylphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-11-4-3-5-13(8-11)21-10-16(19)18-14-9-12(17)6-7-15(14)20-2/h3-9H,10,17H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTCAGNZCHAJIMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NC2=C(C=CC(=C2)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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